Thysanone
Overview
Description
Thysanone is a fungal benzoisochromanquinone compound known for its potent inhibitory activity against human rhinovirus 3C-protease . This compound is produced by fungi, particularly from the Penicillium section Thysanophora . This compound has garnered significant interest due to its unique structure and biological activities.
Mechanism of Action
Target of Action
Thysanone, also known as (-)-Thysanone, is a fungal benzoisochromanquinone . Its primary target is the human rhinovirus 3C-protease . This enzyme plays a crucial role in the life cycle of the human rhinovirus, which is responsible for the common cold. By inhibiting this enzyme, this compound can potentially prevent the virus from replicating and spreading .
Mode of Action
This compound interacts with its target, the human rhinovirus 3C-protease, by binding to it and inhibiting its activity . This interaction disrupts the normal function of the enzyme, preventing it from participating in the viral replication process
Biochemical Pathways
This compound’s action on the human rhinovirus 3C-protease affects the viral replication pathway . By inhibiting this enzyme, this compound disrupts the life cycle of the virus, preventing it from replicating and spreading . The downstream effects of this disruption include a potential reduction in the severity and duration of the common cold .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the human rhinovirus 3C-protease . This inhibition disrupts the viral replication process, potentially reducing the severity and duration of the common cold . .
Biochemical Analysis
Biochemical Properties
Thysanone interacts with the human rhinovirus 3C-protease This interaction is crucial for its inhibitory activity against the protease
Cellular Effects
Its potent inhibitory activity against human rhinovirus 3C-protease suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the human rhinovirus 3C-protease This interaction likely involves binding interactions with the protease, potentially leading to enzyme inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions: Thysanone can be synthesized through a total synthesis approach starting from ethyl (S)-lactate . The synthesis involves several steps, including the formation of key intermediates and the establishment of the (1R,3S)-absolute stereochemistry . The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis of similar fungal metabolites often involves large-scale fermentation processes. These processes utilize fungal cultures in bioreactors, providing a controlled environment for the production of secondary metabolites like this compound .
Chemical Reactions Analysis
Types of Reactions: Thysanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding hydroquinone form.
Substitution: Substitution reactions involving nucleophiles or electrophiles can introduce new functional groups into the this compound structure.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Comparison with Similar Compounds
- Xanthomegnins
- Ventiloquinones
- Dermolactone
- Semixanthomegnin
Thysanone’s distinct structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Thysanone is a naturally occurring compound that has garnered attention for its biological activity, particularly as an inhibitor of human rhinovirus (HRV) 3C protease. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound, a thiolane-based compound, has been identified as a significant bioactive molecule derived from various natural sources. Its structure includes a thiolane ring, which is known for contributing to diverse biological activities such as antiviral, anticancer, and antimicrobial effects. The compound was first isolated during screening programs aimed at discovering agents against the common cold and has shown notable efficacy against HRV 3C protease.
This compound's primary mechanism involves the inhibition of HRV 3C protease, an enzyme critical for the replication of rhinoviruses. The interaction between this compound and the protease is characterized by specific binding sites that facilitate the inhibition process. Research indicates that the C-7 phenolic group in this compound plays a crucial role in forming hydrogen bonds with the enzyme, anchoring the molecule effectively to its target.
3.1 Antiviral Activity
This compound has demonstrated potent antiviral activity against HRV, with an IC50 value reported at approximately 13 μg/mL . This level of inhibition suggests that this compound could be developed into a therapeutic agent for treating viral infections caused by rhinoviruses.
3.2 Anticancer Potential
In addition to its antiviral properties, this compound exhibits anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | Inhibition Rate (%) |
---|---|
HeLa | 76.35 |
PC3 | 52.55 |
A549 | 50.78 |
HCT116 | 65.43 |
These results indicate that this compound may serve as a candidate for further development in cancer therapeutics .
3.3 Other Biological Activities
This compound's biological profile extends to other areas:
- Antimicrobial Activity : It has shown effectiveness against several bacterial strains.
- Immunosuppressive Effects : Preliminary studies suggest potential applications in modulating immune responses.
4. Case Studies and Research Findings
Several studies have contributed to understanding this compound's biological activity:
- Study on HRV Inhibition : A comprehensive evaluation of this compound's inhibitory effects on HRV 3C protease highlighted its potential as a therapeutic agent against viral infections .
- Anticancer Research : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, supporting its role in cancer treatment .
- Synthesis and Structure Analysis : Research efforts have focused on synthesizing this compound in enantiomerically pure forms to better understand its structure-activity relationship (SAR) and enhance its therapeutic efficacy .
5. Conclusion
This compound represents a promising compound with multifaceted biological activities, particularly in antiviral and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential. As studies continue to emerge, this compound may pave the way for new treatments targeting viral infections and cancer.
Properties
IUPAC Name |
(1R,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3/t5-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXPHSFVRRTOJM-OVZGEXIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@@H](O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438311 | |
Record name | Thysanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233279-24-8 | |
Record name | Thysanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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